N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2NOS2/c1-10-2-5-16-13(6-10)18-11(9-24-16)7-17(25-18)19(23)22-15-4-3-12(20)8-14(15)21/h2-8H,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHUGNJQLLHEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-difluoroaniline with a thieno[3,2-c]thiochromene derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)thiophene-2-carboxamide: Shares a similar core structure but lacks the thiochromene moiety.
N-(2,4-difluorophenyl)-2-fluorobenzamide: Contains a fluorobenzamide group instead of the thiochromene core.
Uniqueness
N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide is unique due to its fused thiochromene ring system, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly in the context of medicinal chemistry.
- Molecular Formula : C19H13F2NOS2
- Molecular Weight : 373.44 g/mol
- CAS Number : 477887-20-0
- Structure : The compound features a thieno[3,2-c]thiochromene core with a difluorophenyl group and a carboxamide functional group. This unique structure contributes to its stability and biological activity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,4-difluoroaniline with thieno[3,2-c]thiochromene derivatives in the presence of catalysts and solvents like dichloromethane .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.6 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Activation of caspase pathways |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Exhibits antifungal properties against Candida species.
The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation .
- Antimicrobial Efficacy : In a comparative study assessing various thiochromene derivatives, this compound was found to be one of the most effective compounds against Staphylococcus aureus and E. coli with MIC values lower than those of conventional antibiotics .
Q & A
Basic Questions
Q. What synthetic methodologies are employed for the preparation of N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide, and how is its purity ensured?
- Answer : The synthesis typically involves multi-step reactions, including cyclization, coupling, and amidation. For example, thiophene-carboxylic acid derivatives can react with halogenated aryl amines under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions) . Purification is achieved via flash column chromatography (silica gel) and recrystallization from solvents like acetone or ethyl acetate . Purity is confirmed by thin-layer chromatography (TLC), melting point analysis, and ≥95% HPLC purity .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Answer : Comprehensive characterization requires:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing thiophene and difluorophenyl moieties .
- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Single-crystal X-ray diffraction : Resolves stereochemistry and supramolecular interactions, if crystallizable .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Answer : Standard assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Cytotoxicity assays : MTT or resazurin-based viability tests on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions may arise from assay variability (e.g., inoculum size, solvent effects). Mitigation strategies include:
- Replication : Independent validation across labs with standardized protocols .
- Purity verification : Eliminate impurities (>99% by HPLC) that may skew results .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorine position, methyl groups) to isolate bioactive motifs .
Q. What experimental approaches optimize the stability of this compound during storage and handling?
- Answer : Stability challenges (e.g., hydrolysis, photodegradation) are addressed by:
- Storage conditions : Anhydrous environments (-20°C under argon) and light-resistant containers .
- Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Co-formulation : Use of cyclodextrins or lipid-based carriers to enhance shelf life .
Q. How can computational methods predict metabolic pathways or enzyme interactions for this compound?
- Answer :
- Docking simulations : Molecular docking (e.g., AutoDock Vina) identifies binding poses with target enzymes (e.g., cytochrome P450 isoforms) .
- DFT calculations : Predicts reactive sites for oxidation or conjugation (e.g., difluorophenyl ring vs. thiophene) .
- Metabolite prediction : Tools like GLORY or Meteor Nexus forecast Phase I/II metabolites for in vitro validation .
Q. What strategies are used to analyze the role of the 2,4-difluorophenyl group in modulating bioactivity?
- Answer :
- Isosteric replacement : Synthesize analogs with chloro-, trifluoromethyl-, or unsubstituted phenyl groups to compare potency .
- Electron-withdrawing effects : Fluorine’s impact on electron density (via Hammett σ constants) correlates with antibacterial activity in SAR models .
- Crystallographic studies : Resolve halogen-bonding interactions with biological targets (e.g., bacterial topoisomerases) .
Methodological Notes
- Contradictory data resolution : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm structural consistency .
- Advanced synthesis : For scale-up, replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
